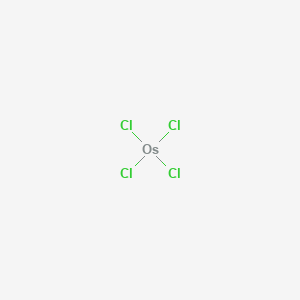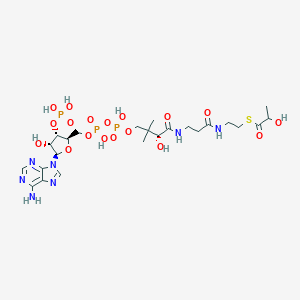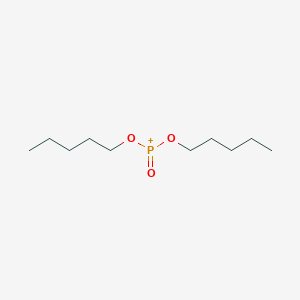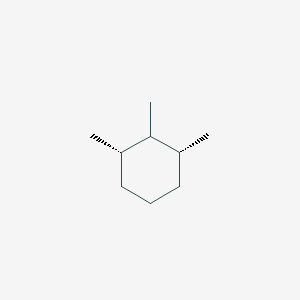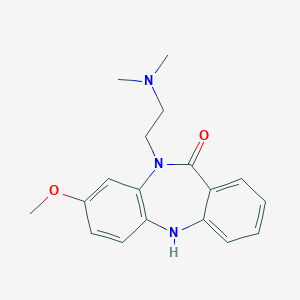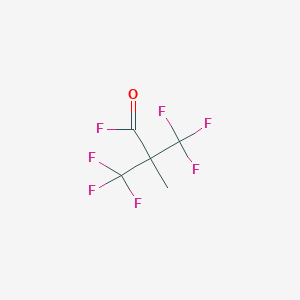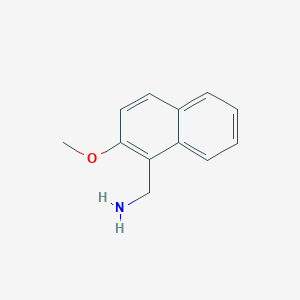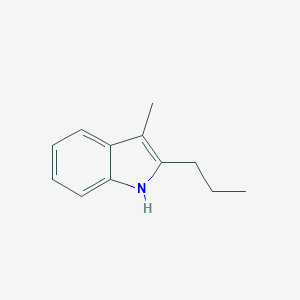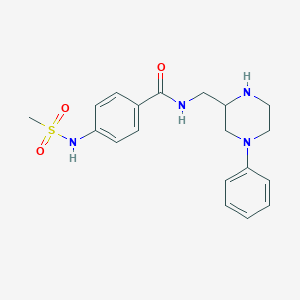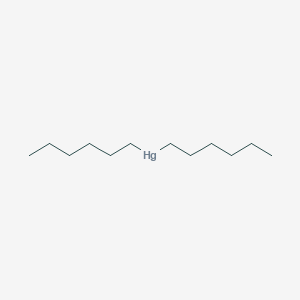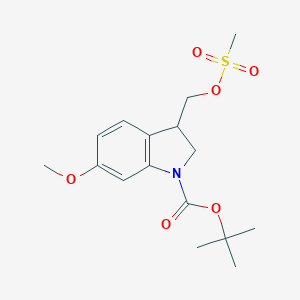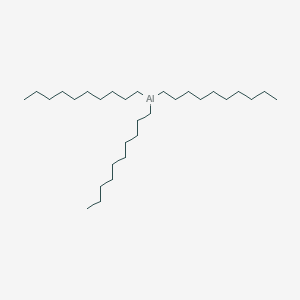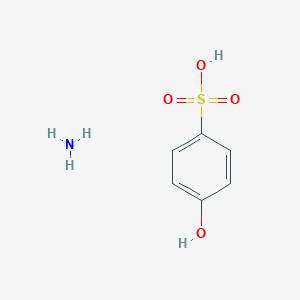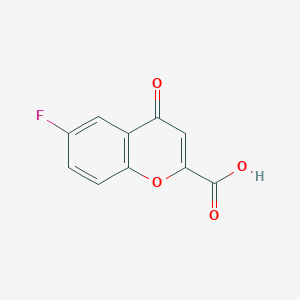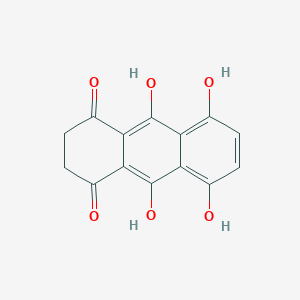
2,3-二氢-1,4,5,8-四羟基蒽醌
概述
描述
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is a chemical compound with the molecular formula C14H10O4. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its vibrant color and is used in various chemical and industrial applications.
科学研究应用
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Studied for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the production of high-performance materials and as a component in various chemical processes
作用机制
Target of Action
It is used in the preparation of chloroethylaminoethylaminoanthraquinones, which have potent cytotoxicity against cisplatin-resistant tumor cells . This suggests that its targets may be related to cellular processes involved in cancer progression.
Mode of Action
It is likely that the compound interacts with its targets to induce cytotoxic effects, particularly in cisplatin-resistant tumor cells .
Biochemical Pathways
Given its use in the synthesis of compounds with cytotoxic effects against tumor cells , it may be involved in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound is very slightly soluble in dmso when heated , which could influence its bioavailability.
Result of Action
Its use in the synthesis of compounds with cytotoxic effects against tumor cells suggests that it may induce cell death in certain cancer cells.
Action Environment
Its solubility in dmso when heated suggests that temperature could play a role in its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of anthraquinone in the presence of a suitable catalyst such as palladium or platinum. The reaction is carried out under controlled conditions of temperature and pressure to ensure selective reduction at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated anthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Ethers, esters, and sulfonates
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-:
属性
IUPAC Name |
5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPINQAQJTYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058851 | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-59-4 | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone in the synthesis of the anti-tumor agent AQ4?
A1: 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone serves as a crucial starting material in the synthesis of 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4) []. The compound undergoes a condensation reaction with N,N-dimethylaminoethylamine, followed by oxidation, to yield the final AQ4 product. This highlights the role of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone as a molecular scaffold providing the core anthraquinone structure essential for AQ4's anti-tumor activity.
Q2: What are the optimized reaction conditions for using 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone in this specific synthesis?
A2: The study identified the following optimized reaction conditions []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
